molecular formula C12H28O2Si B8238867 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 103202-59-1

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8238867
CAS No.: 103202-59-1
M. Wt: 232.43 g/mol
InChI Key: ROMDTZBCCCGPDR-UHFFFAOYSA-N
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Description

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C12H28O2Si. It is a derivative of hexanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through the silylation of 1-hexanol. The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1-Hexanol+TBDMS-Cl+Base1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]+HCl\text{1-Hexanol} + \text{TBDMS-Cl} + \text{Base} \rightarrow \text{1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]} + \text{HCl} 1-Hexanol+TBDMS-Cl+Base→1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]+HCl

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group protects the hydroxyl group from oxidation, allowing selective oxidation of other functional groups in the molecule.

    Reduction: The compound can undergo reduction reactions, but the TBDMS group remains intact under mild reducing conditions.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, revealing the free hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for selective oxidation.

    Reduction: Mild reducing agents like sodium borohydride (NaBH4) can be used without affecting the TBDMS group.

    Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) can be used to remove the TBDMS group.

Major Products Formed:

    Oxidation: Depending on the substrate, aldehydes or ketones can be formed.

    Reduction: Alcohols or other reduced forms of the substrate.

    Substitution: The free alcohol (1-hexanol) is regenerated upon removal of the TBDMS group.

Scientific Research Applications

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in organic synthesis. Its applications include:

    Protecting Group: Used to protect hydroxyl groups during multi-step synthesis, allowing selective reactions on other functional groups.

    Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups.

    Biological Studies: Used in the synthesis of biologically active compounds, enabling the study of their mechanisms and interactions.

    Material Science: Employed in the preparation of functionalized materials and polymers.

Mechanism of Action

The primary mechanism of action of 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This protection is particularly useful in multi-step syntheses where selective deprotection is required at a later stage. The molecular targets and pathways involved are primarily related to the synthetic transformations of the protected alcohol.

Comparison with Similar Compounds

    1-Hexanol, 6-[[(trimethylsilyl)oxy]-]: Another silyl-protected hexanol, but with a trimethylsilyl (TMS) group instead of TBDMS.

    1-Hexanol, 6-[[(triisopropylsilyl)oxy]-]: Uses a triisopropylsilyl (TIPS) group for protection.

    1-Hexanol, 6-[[(triethylsilyl)oxy]-]: Uses a triethylsilyl (TES) group for protection.

Uniqueness: 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the stability of the TBDMS group under a wide range of reaction conditions. It offers greater steric protection compared to TMS and TES groups, making it more resistant to acidic and basic conditions. This stability allows for more versatile applications in complex synthetic routes.

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDTZBCCCGPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458379
Record name 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103202-59-1
Record name 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of Step A of Preparation 16, 8.12 g of sodium hydride at 50% in oil, 20 g of 1,6-hexane diol and 25.5 g of tertbutyl dimethyl chloro silane were reacted to obtain after chromatography, 20.7 g of the expected product.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One

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